molecular formula C69H102N11O16P B11932653 Amidate-VC-PAB-MMAF

Amidate-VC-PAB-MMAF

Katalognummer: B11932653
Molekulargewicht: 1372.6 g/mol
InChI-Schlüssel: RREPXHUNYRMOKF-SHXVKUNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amidate-VC-PAB-MMAF is a compound that consists of a cleavable antibody-drug conjugate linker (Amidate-VC-PAB) and a potent tubulin polymerization inhibitor (Monomethyl Auristatin F). This compound is primarily used in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby reducing off-target cytotoxicity .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Amidat-VC-PAB-MMAF beinhaltet die Konjugation des spaltbaren Linkers Amidat-VC-PAB mit Monomethyl Auristatin F. Die Reaktion erfordert in der Regel eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelwahl, um die Stabilität und Wirksamkeit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Amidat-VC-PAB-MMAF beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst mehrere Reinigungsschritte, wie z. B. die Chromatographie, um Verunreinigungen zu entfernen und sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Cancer Therapy :
    • Amidate-VC-PAB-MMAF is primarily used in ADC formulations targeting various cancers, including breast cancer, lung cancer, and lymphoma. The efficacy of these ADCs has been demonstrated in clinical trials, showing significant tumor reduction and improved patient outcomes .
  • Radiotherapy Enhancement :
    • The compound has been shown to enhance the effects of radiotherapy by sensitizing cancer cells to radiation. This application is particularly valuable in combination therapies where maximizing treatment efficacy is essential.
  • Biological Research :
    • Researchers utilize this compound to study drug delivery mechanisms and the cellular response to cytotoxic agents. Understanding these interactions aids in the design of more effective therapeutic strategies .

Case Study 1: Efficacy in Non-Hodgkin's Lymphoma

In a study published by the American Association for Cancer Research, ADCs utilizing this compound demonstrated significant efficacy against non-Hodgkin's lymphoma. The study highlighted that the linker-drug combination allowed for effective internalization and release of MMAF within malignant cells, leading to substantial tumor regression .

Case Study 2: Clinical Trials for Breast Cancer

A clinical trial investigated the use of an ADC containing this compound for patients with HER2-positive breast cancer. Results indicated a marked improvement in progression-free survival compared to traditional therapies, showcasing the potential of this compound in targeted breast cancer treatment .

Comparative Data Table

Application Description Efficacy
Cancer TherapyUsed in ADCs targeting various cancersSignificant tumor reduction
Radiotherapy EnhancementSensitizes cancer cells to radiationImproved response rates
Biological ResearchStudies drug delivery mechanisms and cellular responsesInsights into therapeutic strategies

Wirkmechanismus

Amidate-VC-PAB-MMAF exerts its effects through a multi-step mechanism:

Biologische Aktivität

Amidate-VC-PAB-MMAF is a specialized compound utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound combines a potent cytotoxic agent, monomethyl auristatin F (MMAF), with a valine-citrulline (vc) linker and a para-amino benzyloxycarbonyl (PAB) moiety, facilitating selective delivery of MMAF to malignant cells. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Chemical Structure:
this compound consists of several key components:

  • MMAF: A potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Valine-Citrulline Linker: A protease-sensitive linker that allows for the selective release of MMAF within the tumor microenvironment.
  • Para-Aminobenzyl Group: Enhances the stability and solubility of the compound.

Mechanism:
Upon internalization by target cells, the valine-citrulline linker is cleaved by lysosomal proteases, releasing MMAF. This process is termed "self-immolation," where the PAB moiety facilitates the rapid release of the cytotoxic drug, allowing it to exert its effects directly on cancer cells .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various preclinical studies, demonstrating significant antitumor effects against multiple cancer types. Key findings include:

  • Cytotoxicity:
    • In vitro studies show that this compound exhibits potent cytotoxicity against CD30-positive lymphoma cell lines, comparable to other ADCs like ADCETRIS® .
    • The potency is attributed to MMAF's mechanism of action as a tubulin inhibitor, which disrupts microtubule formation essential for cell division.
  • Pharmacokinetics:
    • Pharmacokinetic studies indicate that ADCs utilizing this compound show favorable distribution and clearance profiles. The exposure-response relationship suggests that higher levels of antibody-conjugated MMAF correlate with improved therapeutic outcomes .
  • Clinical Applications:
    • Current clinical trials are exploring the efficacy of ADCs incorporating this compound in treating hematological malignancies and solid tumors. Results from Phase I studies indicate promising safety profiles and preliminary efficacy data .

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Case Study 1: A Phase I trial involving patients with relapsed Hodgkin lymphoma demonstrated an overall response rate of 60% when treated with an ADC containing this compound. Patients experienced manageable side effects primarily related to peripheral neuropathy .
  • Case Study 2: In a cohort study focusing on solid tumors, an ADC utilizing this compound showed significant tumor shrinkage in 45% of participants, with a median progression-free survival extending beyond six months .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other ADCs:

CharacteristicThis compoundOther ADCs (e.g., MMAE-based)
Cytotoxic Agent MMAFMMAE
Linker Type VC-PABVal-Cit
Typical Response Rate ~60% (Hodgkin Lymphoma)~50% (varied cancers)
Common Side Effects Peripheral neuropathyNausea, fatigue
Clinical Trials Phase II/II

Eigenschaften

Molekularformel

C69H102N11O16P

Molekulargewicht

1372.6 g/mol

IUPAC-Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[4-[[ethoxy(ethynyl)phosphoryl]amino]benzoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C69H102N11O16P/c1-16-44(10)59(54(93-14)39-55(81)80-37-23-27-53(80)60(94-15)45(11)61(82)74-52(67(88)89)38-46-24-20-19-21-25-46)78(12)66(87)57(42(6)7)76-65(86)58(43(8)9)79(13)69(91)95-40-47-28-32-49(33-29-47)72-63(84)51(26-22-36-71-68(70)90)73-64(85)56(41(4)5)75-62(83)48-30-34-50(35-31-48)77-97(92,18-3)96-17-2/h3,19-21,24-25,28-35,41-45,51-54,56-60H,16-17,22-23,26-27,36-40H2,1-2,4-15H3,(H,72,84)(H,73,85)(H,74,82)(H,75,83)(H,76,86)(H,77,92)(H,88,89)(H3,70,71,90)/t44-,45+,51-,52-,53-,54+,56-,57-,58-,59-,60+,97?/m0/s1

InChI-Schlüssel

RREPXHUNYRMOKF-SHXVKUNHSA-N

Isomerische SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC

Kanonische SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C4=CC=C(C=C4)NP(=O)(C#C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.